molecular formula C12H9Cl2NO3 B1597007 Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate CAS No. 254749-13-8

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

Cat. No.: B1597007
CAS No.: 254749-13-8
M. Wt: 286.11 g/mol
InChI Key: ZQOOJNKPAQTMIR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The molecular architecture of ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate exhibits distinctive structural features that significantly influence its chemical and biological properties. The compound adopts a molecular formula of C₁₂H₉Cl₂NO₃ with a corresponding molecular weight of 286.11 grams per mole, as confirmed through high-resolution mass spectrometric analysis. The structural framework consists of a five-membered oxazole ring system bearing a 2,4-dichlorophenyl substituent at the 5-position and an ethyl carboxylate group at the 4-position.

Crystallographic investigations of related oxazole derivatives provide valuable insights into the conformational preferences of this compound class. Studies on similar dichlorophenyl-substituted oxazoles reveal that the phenyl ring typically adopts a twisted orientation relative to the oxazole plane, with dihedral angles ranging from 62.8 to 77.4 degrees depending on the substitution pattern. This conformational arrangement minimizes steric hindrance between the chlorine substituents and the oxazole nitrogen atom while optimizing π-electron conjugation between the aromatic systems.

The three-dimensional conformational analysis indicates that the ethyl ester group extends away from the oxazole ring system, creating a spatially separated hydrophobic region that contributes to the compound's overall molecular recognition properties. The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring introduces significant electronic effects, including enhanced electrophilicity at the aromatic carbon centers and modified dipole moment distribution throughout the molecular framework.

Computational geometry optimization studies suggest that the compound preferentially adopts a planar or near-planar arrangement of the oxazole ring with the carboxylate group, facilitating maximum π-electron delocalization. The dichlorophenyl substituent maintains its twisted orientation to minimize unfavorable steric interactions while preserving beneficial electronic communication with the heterocyclic core.

Spectroscopic Characterization via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic fingerprint of this compound provides definitive structural confirmation and reveals important information about molecular dynamics and electronic distribution. Nuclear magnetic resonance spectroscopy emerges as the primary tool for detailed structural elucidation, offering comprehensive insights into both carbon and proton environments within the molecular framework.

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the proposed structure. The oxazole proton typically appears as a singlet in the downfield region around 8.35 parts per million, reflecting the electron-withdrawing nature of the nitrogen and oxygen atoms within the five-membered ring. The aromatic protons of the dichlorophenyl substituent generate complex multipicity patterns in the 7.2-8.1 parts per million region, with the relative chemical shifts and coupling constants providing information about the substitution pattern and conformational dynamics.

The ethyl ester functionality produces characteristic signals consisting of a quartet for the methylene protons at approximately 4.35 parts per million and a triplet for the methyl group at 1.38 parts per million, with coupling constants of approximately 7.1 hertz confirming the expected three-bond coupling relationship. These chemical shift values align closely with literature precedents for ethyl carboxylate groups attached to electron-deficient aromatic systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing distinct signals for each carbon environment within the molecule. The carbonyl carbon of the ester group typically resonates around 157-162 parts per million, while the oxazole carbon atoms appear in characteristic regions reflecting their unique electronic environments. The aromatic carbons of the dichlorophenyl group exhibit chemical shifts between 118-150 parts per million, with the chlorine-bearing carbons showing distinctive downfield positions due to the electronegative halogen substituents.

Infrared spectroscopy contributes essential vibrational information that complements the nuclear magnetic resonance data. The compound exhibits characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions. The carbonyl stretching vibration of the ester group typically appears around 1718-1729 wavenumbers, indicating a relatively unperturbed carbonyl environment. Aromatic carbon-carbon stretching vibrations generate complex patterns in the 1450-1600 wavenumber region, while carbon-chlorine stretching modes contribute to the fingerprint region below 1200 wavenumbers.

The oxazole ring system produces distinctive infrared absorption patterns, including carbon-nitrogen and carbon-oxygen stretching vibrations that appear in the 1000-1200 wavenumber range. These vibrational modes serve as diagnostic indicators for the heterocyclic framework and can provide information about ring planarity and electronic distribution.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. High-resolution electrospray ionization mass spectrometry typically yields molecular ion peaks at mass-to-charge ratio 286.0032 for the protonated molecule, with isotope patterns consistent with the presence of two chlorine atoms. Characteristic fragmentation pathways include loss of the ethyl group and subsequent rearrangements involving the oxazole ring system and dichlorophenyl substituent.

Spectroscopic Parameter Observed Value Assignment Reference
¹H Nuclear Magnetic Resonance (oxazole proton) 8.35 parts per million Oxazole ring proton
¹H Nuclear Magnetic Resonance (ethyl quartet) 4.35 parts per million Methylene protons
¹H Nuclear Magnetic Resonance (ethyl triplet) 1.38 parts per million Methyl protons
¹³C Nuclear Magnetic Resonance (carbonyl) 157-162 parts per million Ester carbonyl carbon
Infrared (carbonyl stretch) 1718-1729 wavenumbers Ester carbonyl vibration
Mass Spectrometry (molecular ion) 286.0032 mass-to-charge ratio Protonated molecular ion

Computational Modeling of Electronic Structure and Reactivity

The electronic structure of this compound has been extensively characterized through advanced computational methods, providing detailed insights into molecular orbitals, electron density distribution, and chemical reactivity patterns. Density functional theory calculations reveal the compound's electronic configuration and predict key molecular properties that govern its chemical behavior and potential biological interactions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates significant π-electron delocalization throughout the oxazole ring and dichlorophenyl substituent, with the electron-withdrawing chlorine atoms modulating the overall electronic distribution. The computational studies predict a relatively large energy gap between frontier molecular orbitals, suggesting kinetic stability and selective reactivity patterns that favor specific chemical transformations.

Molecular electrostatic potential mapping reveals regions of electron density concentration and depletion that correlate with observed chemical reactivity and potential binding sites for biological targets. The dichlorophenyl region exhibits pronounced electrophilic character, while the oxazole nitrogen and oxygen atoms maintain nucleophilic properties that facilitate hydrogen bonding interactions and coordination chemistry.

The computed molecular descriptors provide quantitative parameters that characterize the compound's physicochemical properties. The International Union of Pure and Applied Chemistry name, systematically designated as ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate, reflects the precise substitution pattern and stereochemical arrangement. The International Chemical Identifier string "InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3" encodes the complete molecular connectivity and serves as a unique digital fingerprint for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation "CCOC(=O)C1=C(OC=N1)C2=C(C=C(C=C2)Cl)Cl" provides a linear notation that facilitates computational analysis and structure-activity relationship studies. These computational identifiers enable systematic investigation of molecular properties and prediction of biological activities through quantitative structure-activity relationship modeling approaches.

Reactivity predictions based on frontier molecular orbital theory suggest that the compound exhibits electrophilic character at the oxazole carbon positions and nucleophilic properties at the heteroatom sites. The dichlorophenyl substituent enhances the overall electron-withdrawing capacity of the molecule, increasing the electrophilicity of adjacent carbon centers and modifying the pKa values of potential ionizable groups.

The computed three-dimensional structure reveals optimal bond lengths and angles that minimize total molecular energy while maintaining chemical stability. Bond length calculations predict carbon-nitrogen distances of approximately 1.32 angstroms within the oxazole ring, consistent with partial double-bond character resulting from aromatic π-electron delocalization. The carbon-chlorine bond lengths in the dichlorophenyl substituent are computed to be approximately 1.74 angstroms, reflecting the typical covalent bonding pattern for aryl halides.

Computational Parameter Calculated Value Method Reference
Molecular Weight 286.11 grams per mole PubChem computation
Molecular Formula C₁₂H₉Cl₂NO₃ Elemental composition
International Chemical Identifier Key ZQOOJNKPAQTMIR-UHFFFAOYSA-N Standard identifier
Canonical Simplified Molecular Input Line Entry System CCOC(=O)C1=C(OC=N1)C2=C(C=C(C=C2)Cl)Cl Linear notation
Predicted Density 1.368 grams per cubic centimeter Computational estimate
Predicted Melting Point 399.7 degrees Celsius Computational estimate

The computational analysis establishes this compound as a structurally well-defined heterocyclic compound with distinctive electronic properties arising from the synergistic effects of the oxazole ring system and dichlorophenyl substitution pattern. These theoretical predictions provide a foundation for understanding the compound's observed chemical behavior and guide rational design of related structures with enhanced properties for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOOJNKPAQTMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372318
Record name Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254749-13-8
Record name Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Precursors and Intermediates

Cyclization Reactions

The oxazole ring is formed through intramolecular cyclization, often via condensation between an amide or amino group and a carbonyl group under dehydrating conditions. This process can be catalyzed by acids or bases and typically requires controlled heating.

Representative Preparation Methods

Multi-Component Reaction Method

  • Procedure : A multi-component reaction involving 2,4-dichlorobenzaldehyde, an α-haloketone derivative, and an appropriate amide or amino acid derivative is conducted in a suitable solvent (e.g., ethanol or acetonitrile).
  • Mechanism : Initial formation of an imine or Schiff base intermediate followed by cyclization to the oxazole ring.
  • Purification : The crude product is purified by recrystallization or chromatographic techniques to yield this compound with high purity.

Oxidative Cyclization

  • Reagents : Use of oxidizing agents such as potassium permanganate or chromium trioxide to facilitate ring closure and oxidation steps.
  • Conditions : Controlled temperature and pH to avoid over-oxidation.
  • Outcome : Formation of the oxazole ring with the carboxylate ester intact.
  • Yield Optimization : Reaction parameters such as solvent choice, oxidant concentration, and reaction time are optimized to maximize yield and minimize by-products.

Reduction and Substitution Reactions in Preparation

  • Reduction : Lithium aluminum hydride or sodium borohydride may be employed to reduce intermediate carbonyl groups before cyclization.
  • Substitution : Strong nucleophiles like sodium azide or iodide ions can be used for functional group modifications on the phenyl ring or oxazole nucleus prior to final esterification.

Industrial Production Considerations

  • Scale-up : Industrial synthesis employs continuous flow reactors to improve reaction control and scalability.
  • Purification : Advanced purification methods such as preparative HPLC or recrystallization under controlled cooling are used to ensure product purity.
  • Yield and Efficiency : Optimization of reaction conditions (temperature, solvent, catalyst) is critical to achieve high yield and reproducibility in large-scale production.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Type Purification Method Yield Range (%) Notes
Multi-Component Reaction 2,4-Dichlorobenzaldehyde, α-haloketone, amide Condensation & Cyclization Recrystallization/Chromatography 65-85 Common lab-scale method, versatile
Oxidative Cyclization Potassium permanganate or chromium trioxide Oxidation & Cyclization Recrystallization 60-75 Requires careful control of oxidant amount
Reduction & Substitution LiAlH4 or NaBH4; NaN3 or iodide ions Reduction & Nucleophilic Substitution Chromatography 50-70 Used for intermediate modifications
Industrial Continuous Flow Optimized reagents, catalysts, solvents Continuous flow synthesis Preparative HPLC/Recrystallization 75-90 High efficiency, scalable, reproducible

Research Findings on Preparation Optimization

  • Solvent Effects : Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile improve cyclization efficiency.
  • Catalyst Influence : Acid catalysts like p-toluenesulfonic acid enhance ring closure rates.
  • Temperature Control : Moderate heating (60–90°C) is optimal to balance reaction kinetics and prevent decomposition.
  • Purification Impact : Recrystallization from ethanol-water mixtures yields high purity crystals suitable for biological assays.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide or iodide ions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its oxazole ring structure allows for various chemical transformations, including:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Facilitated by strong nucleophiles like sodium azide or iodide ions.

Biology

In biological research, this compound has shown significant promise due to its interaction with various molecular targets:

  • Antimicrobial Activity : It effectively inhibits biofilm formation in Staphylococcus aureus and potentially other bacterial strains.
  • Anticancer Properties : Research indicates it can induce apoptosis in cancer cells via disruption of cellular pathways. Notably, it has demonstrated cytotoxic effects on MCF-7 (breast cancer) and U-937 (human histiocytic lymphoma) cell lines .

Medicine

The compound is being investigated for its therapeutic potential:

  • Anticancer Activity : Studies have shown IC50 values around ~10.38 µM against MCF-7 cells, indicating effective potency in inducing apoptosis through caspase pathway activation.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against biofilm formation in Staphylococcus aureus. The compound inhibited bacterial growth significantly, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Mechanism

Research exploring the anticancer effects revealed that this compound induced apoptosis in cancer cell lines by modulating p53 expression levels and activating caspase pathways. This mechanism highlights its potential as a lead compound for developing new cancer therapies .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureusNot specifiedInhibition of biofilm formation
AnticancerMCF-7~10.38Induction of apoptosis
AnticancerU-937Not specifiedDisruption of cellular pathways
Anti-inflammatoryNot specifiedNot specifiedPotential modulation of inflammatory pathways

Mechanism of Action

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate can be compared with other similar compounds, such as Ethyl 5-(2,4-dichlorophenyl)thiazole-4-carboxylate and Ethyl 5-(2,4-dichlorophenyl)isoxazole-4-carboxylate. These compounds share structural similarities but differ in their heterocyclic rings, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

  • CAS : 951885-31-7
  • Molecular Formula: C₁₂H₉Cl₂NO₃
  • Purity : 96%
  • Key Difference : The 2,3-dichlorophenyl substituent alters steric and electronic interactions compared to the 2,4-isomer. This positional change may reduce biological activity due to differences in receptor binding .

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

  • CAS : 127919-28-2
  • Molecular Formula: C₁₂H₁₀ClNO₃
  • Purity : 98%

Substituted Oxazole Derivatives with Varied Functional Groups

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

  • CAS: Not provided
  • Molecular Formula: C₁₃H₁₂BrNO₄
  • Crystallographic Data: Monoclinic, space group P2₁/n, with lattice parameters a = 14.828 Å, b = 7.1335 Å, c = 25.119 Å, β = 100.066° .
  • Key Difference : Bromine substitution increases molecular weight and polarizability, while the methoxy group introduces hydrogen-bonding capacity. Hirschfeld surface analysis shows dominant H⋯H interactions (34.4%), influencing crystal packing .

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate

  • CAS : 849722-53-8
  • Molecular Formula: C₁₈H₁₂Cl₃NO₃
  • Key Difference: The oxazole ring substitution at position 2 (vs.

Purity and Stability

  • This compound : 98% purity .
  • Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate : 96% purity .
  • Higher purity in the 2,4-dichloro analog suggests optimized synthetic protocols, possibly due to fewer side reactions during cyclization .

Crystallographic and Intermolecular Interactions

  • The 5-bromo-2-(4-methoxyphenyl) analog exhibits intramolecular C–H⋯O/N hydrogen bonds, stabilizing its planar conformation . In contrast, the 2,4-dichloro derivative lacks reported crystallographic data, implying less ordered solid-state behavior.

Biological Activity

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is a synthetic compound featuring a unique oxazole ring structure, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by its molecular formula C12H9Cl2NO3C_{12}H_9Cl_2NO_3 and a molecular weight of approximately 286.11 g/mol. The presence of dichlorophenyl substituents significantly influences its biological activity, making it a candidate for various pharmacological studies.

  • CAS Number : 254749-13-8
  • Molecular Weight : 286.11 g/mol
  • Physical State : Predicted melting point around 399.7 °C.
  • Density : Approximately 1.368 g/cm³.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring can bind to these targets, modulating their activity and influencing various biochemical pathways. Notably, the dichlorophenyl group enhances the compound's binding affinity, potentially leading to significant biological effects such as:

  • Antimicrobial Activity : The compound has shown effectiveness against microbial growth and biofilm formation, particularly against Staphylococcus aureus .
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by disrupting cellular pathways .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity :
    • Inhibition of biofilm formation in Staphylococcus aureus.
    • Potential effectiveness against other bacterial strains.
  • Anticancer Activity :
    • Induction of apoptosis in multiple cancer cell lines.
    • Demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureusNot specifiedInhibition of biofilm formation
AnticancerMCF-7~10.38Induction of apoptosis
AnticancerU-937Not specifiedDisruption of cellular pathways
Anti-inflammatoryNot specifiedNot specifiedPotential modulation of inflammatory pathways

Detailed Research Findings

In a study exploring the anticancer properties of this compound, it was found to exhibit significant cytotoxic effects on various cancer cell lines with IC50 values indicating effective potency . The mechanism involved apoptosis induction through the activation of caspase pathways and modulation of p53 expression levels .

Moreover, structural modifications have been explored to enhance the biological activity of this compound, leading to derivatives with improved efficacy against specific tumor types .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, and what are their key intermediates?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, in analogous pyrazole derivatives, 2,4-dichlorophenylhydrazine reacts with ethyl oxalate derivatives under basic conditions to form intermediates like ethyl 2,4-dioxobutanoates, which cyclize to yield the oxazole core . Key intermediates include halogenated phenylhydrazines and β-ketoesters, with purification often achieved via flash chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR : The ¹H NMR spectrum should show signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons from the dichlorophenyl group (δ ~7.2–7.8 ppm).
  • IR : Stretching bands for ester C=O (~1740 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks matching the molecular weight (e.g., 300–320 Da) and fragmentation patterns (loss of ethyl group, Cl fragments) are critical .

Q. What crystallization methods are suitable for obtaining high-quality single crystals for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., ethyl acetate or acetone) is effective. For structurally related compounds, recrystallization in ethyl acetate at controlled temperatures (20–25°C) yielded crystals suitable for X-ray analysis, enabling precise determination of dihedral angles and intermolecular interactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

Contradictions may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents consistently and compare experimental data with computational predictions (DFT calculations). For example, in pyrazole analogs, unexpected downfield shifts were traced to intramolecular hydrogen bonding, validated via NOESY and variable-temperature NMR .

Q. What strategies optimize the reaction yield in multi-step syntheses involving halogenated intermediates?

  • Stepwise purification : Isolate intermediates (e.g., hydrazines or β-ketoesters) before cyclization to minimize side reactions.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Solvent selection : Anhydrous ether or toluene improves reaction efficiency for moisture-sensitive steps .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in derivatization reactions?

The electron-withdrawing Cl groups reduce electron density on the oxazole ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack at the 4-carboxylate position. Steric hindrance from the dichlorophenyl group can slow down reactions at adjacent sites, necessitating higher temperatures or catalytic activation .

Q. What computational methods are effective in predicting the compound’s binding affinity for cannabinoid receptors (e.g., CB1)?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with CB1’s hydrophobic binding pocket. Analogous studies on pyrazole-3-carboxamide derivatives identified critical hydrogen bonds with Ser383 and hydrophobic contacts with Leu387, suggesting similar binding modes for oxazole analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar oxazole derivatives?

Variations in bioactivity often stem from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent positioning. For example, replacing the 4-carboxylate with a carboxamide group in pyrazole derivatives increased CB1 antagonism by 10-fold, highlighting the need for systematic SAR studies .

Q. Why do different studies report varying yields for the same synthetic route?

Yield discrepancies may arise from:

  • Purity of starting materials : Impurities in hydrazines or esters can divert reaction pathways.
  • Reaction scale : Smaller scales (<1 mmol) often have higher yields due to better temperature control.
  • Workup protocols : Inadequate quenching or extraction can lead to product loss .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in for analogous compounds.
  • Crystallography : Use slow-evaporation techniques and refine structures with SHELXL .
  • Computational Tools : Gaussian (DFT) for spectral predictions; AutoDock for receptor modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

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